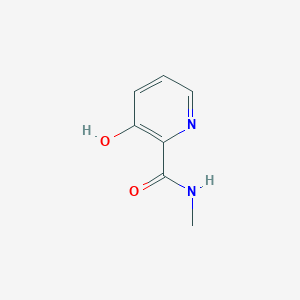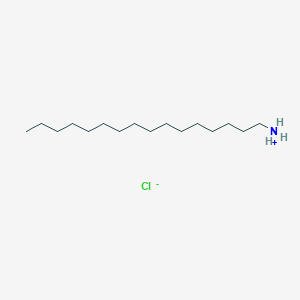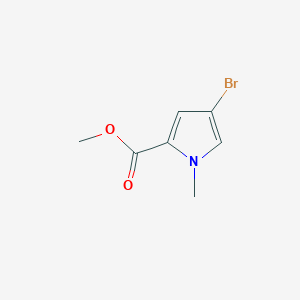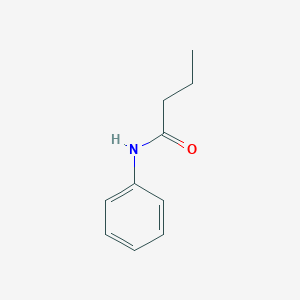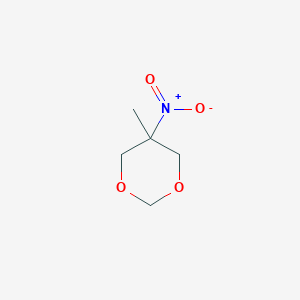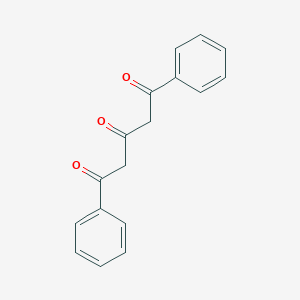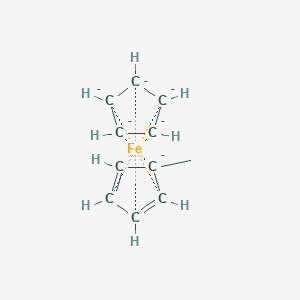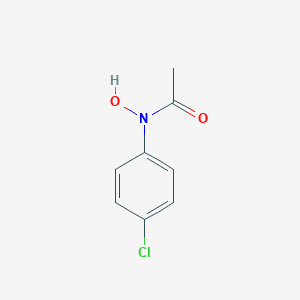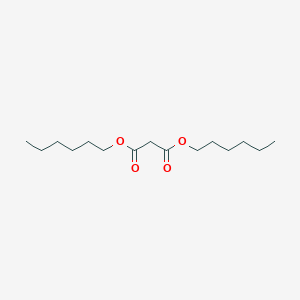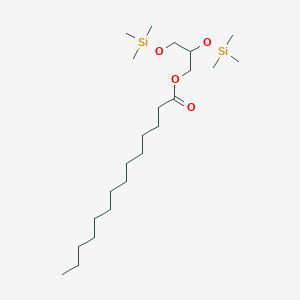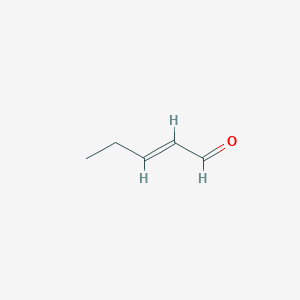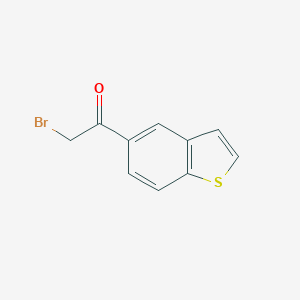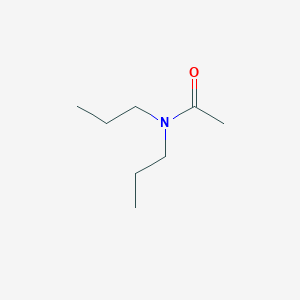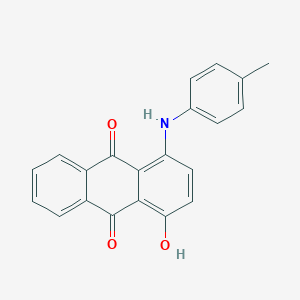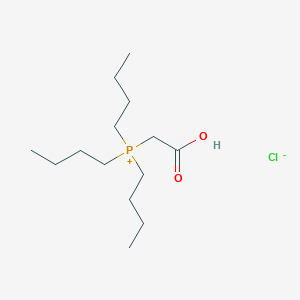
Tributyl(carboxymethyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(carboxymethyl)phosphanium chloride, also known as [P(CBn)3][Cl], is a phosphonium-based ionic liquid that has been gaining attention in the field of chemistry and materials science. This compound has unique physicochemical properties that make it suitable for various applications, including catalysis, electrochemistry, and materials synthesis. In
Wirkmechanismus
The mechanism of action of tributyl(carboxymethyl)phosphanium chloride is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which activates the substrate by forming a complex with it. This complex then undergoes a chemical reaction, resulting in the formation of the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of tributyl(carboxymethyl)phosphanium chloride. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects on human health. It is also biodegradable and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tributyl(carboxymethyl)phosphanium chloride is its high stability and low volatility, which makes it suitable for use in various laboratory experiments. It is also relatively easy to handle and store. However, one of the main limitations of this compound is its high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study of tributyl(carboxymethyl)phosphanium chloride. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new applications for this compound, particularly in the field of materials science. Finally, further studies are needed to fully understand the mechanism of action of tributyl(carboxymethyl)phosphanium chloride and its potential applications in various fields of chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Tributyl(carboxymethyl)phosphanium chloride has been extensively studied for its potential applications in various fields of chemistry and materials science. This compound has been used as a catalyst in various organic reactions, including the synthesis of benzimidazoles, cyclopropanes, and α-amino phosphonates. It has also been used as an electrolyte in electrochemical applications, such as electroplating and electrochemical sensors.
Eigenschaften
CAS-Nummer |
1519-43-3 |
|---|---|
Produktname |
Tributyl(carboxymethyl)phosphanium chloride |
Molekularformel |
C14H30ClO2P |
Molekulargewicht |
296.81 g/mol |
IUPAC-Name |
tributyl(carboxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C14H29O2P.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(15)16;/h4-13H2,1-3H3;1H |
InChI-Schlüssel |
BAMIMZOBAMEDBE-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
Andere CAS-Nummern |
1519-43-3 |
Synonyme |
Phosphonium, tributyl(carboxymethyl)-, chloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

